molecular formula C23H16O5 B497617 2-(3-methoxyphenyl)-2-oxoethyl 9-oxo-9H-fluorene-1-carboxylate CAS No. 873577-80-1

2-(3-methoxyphenyl)-2-oxoethyl 9-oxo-9H-fluorene-1-carboxylate

Cat. No.: B497617
CAS No.: 873577-80-1
M. Wt: 372.4g/mol
InChI Key: XXKQOUISUBDVJZ-UHFFFAOYSA-N
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Description

2-(3-Methoxyphenyl)-2-oxoethyl 9-oxo-9H-fluorene-1-carboxylate is a synthetic ester derivative of 9-oxo-9H-fluorene-1-carboxylic acid. Its structure comprises a fluorene core substituted with a ketone group at position 9 and a carboxylate ester at position 1. The ester moiety includes a 2-oxoethyl chain linked to a 3-methoxyphenyl group.

The fluorene backbone contributes to planar rigidity, while the 3-methoxyphenyl group may enhance solubility in organic solvents or enable π-π interactions in supramolecular systems .

Properties

IUPAC Name

[2-(3-methoxyphenyl)-2-oxoethyl] 9-oxofluorene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16O5/c1-27-15-7-4-6-14(12-15)20(24)13-28-23(26)19-11-5-10-17-16-8-2-3-9-18(16)22(25)21(17)19/h2-12H,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXKQOUISUBDVJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)COC(=O)C2=CC=CC3=C2C(=O)C4=CC=CC=C34
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methoxyphenyl)-2-oxoethyl 9-oxo-9H-fluorene-1-carboxylate typically involves esterification reactions. One common method is the reaction between 9-oxo-9H-fluorene-1-carboxylic acid and 2-(3-methoxyphenyl)-2-oxoethanol in the presence of a dehydrating agent such as sulfuric acid or dicyclohexylcarbodiimide (DCC). The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as p-toluenesulfonic acid (PTSA) or Lewis acids like aluminum chloride (AlCl3) can be used to accelerate the esterification reaction. The reaction mixture is then purified using techniques such as distillation or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxyphenyl group can undergo oxidation to form corresponding quinones.

    Reduction: The carbonyl groups in the ester can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, halogens (Cl2, Br2) in the presence of a Lewis acid for halogenation.

Major Products Formed

    Oxidation: Quinones and carboxylic acids.

    Reduction: Alcohols and diols.

    Substitution: Nitro derivatives, halogenated compounds.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of specialty chemicals, fragrances, and flavorings.

Mechanism of Action

The mechanism of action of 2-(3-methoxyphenyl)-2-oxoethyl 9-oxo-9H-fluorene-1-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxyphenyl group can enhance the compound’s ability to cross cell membranes, while the fluorene backbone can provide structural stability and facilitate interactions with hydrophobic regions of proteins.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares the target compound with structurally related molecules:

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties
2-(3-Methoxyphenyl)-2-oxoethyl 9-oxo-9H-fluorene-1-carboxylate (Target Compound) 9-Oxofluorene 1-Carboxylate ester with 3-methoxyphenyl-2-oxoethyl group ~362.3 (estimated) High rigidity from fluorene; methoxy enhances solubility; ester may increase lipophilicity
9H-Fluorene-9-carboxamide, 9-(2-oxoethoxy)-N-(2,2,2-trifluoroethyl) 9-Oxofluorene Carboxamide with 2-oxoethoxy and trifluoroethyl groups 349.3 Trifluoroethyl group increases electronegativity; carboxamide favors hydrogen bonding
Allyl 2-((2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)ethyl)amino)acetate Fluorenylmethoxycarbonyl Fmoc-protected amine with allyl ester ~435.4 (estimated) Used in peptide synthesis; allyl ester enables selective deprotection
(2S)-1-[2-(Furan-2-yl)-2-oxoethyl]-5-oxopyrrolidine-2-carboxylate Pyrrolidone Furan-2-yl-oxoethyl ester linked to pyrrolidone ~265.2 (estimated) Demonstrated cell-protective effects in LPS-induced injury models
Key Observations:

Fluorene Derivatives : The target compound and ’s carboxamide share a 9-oxofluorene core but differ in substituents. The trifluoroethyl group in ’s compound increases electronegativity, while the target’s methoxyphenyl group may enhance aromatic interactions .

Ester vs. Amide : The target’s ester group likely confers higher lipophilicity compared to the carboxamide in , impacting membrane permeability or material compatibility.

Biological Activity : highlights pyrrolidone-based esters with cell-protective effects, suggesting that the target’s 2-oxoethyl ester could have unexplored bioactivity .

Physicochemical Properties

  • Solubility: The 3-methoxyphenyl group in the target compound may improve solubility in polar aprotic solvents (e.g., DMSO or acetone) compared to nonpolar fluorene derivatives.
  • Stability : Ester groups are prone to hydrolysis under acidic/basic conditions, whereas ’s carboxamide is more stable, making it preferable for long-term applications .

Biological Activity

The compound 2-(3-methoxyphenyl)-2-oxoethyl 9-oxo-9H-fluorene-1-carboxylate is a derivative of the fluorene family, known for its diverse biological activities, particularly in cancer research. This article reviews the biological activity of this compound, focusing on its anticancer properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C18H15O4\text{C}_{18}\text{H}_{15}\text{O}_{4}

This structure includes a methoxy group and a fluorene backbone, which are critical for its biological activity.

Anticancer Properties

Research indicates that compounds within the fluorene class, particularly those modified at the 9-position, exhibit significant anticancer activity. For instance, studies have shown that N-aryl-9-oxo-9H-fluorene-1-carboxamides induce apoptosis in various cancer cell lines. The introduction of substituents at specific positions on the fluorene ring can enhance this activity.

Key Findings:

  • EC50 Values: Compounds similar to this compound have shown EC50 values ranging from 0.15 to 0.29 µM against T47D, HCT116, and SNU398 cell lines, indicating potent anticancer effects .
  • Mechanism of Action: These compounds often act through tubulin inhibition, disrupting microtubule dynamics essential for cell division .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the fluorene core significantly affect biological activity:

  • Substitutions at the 7-position of the fluorene ring typically enhance potency.
  • The presence of electron-donating groups like methoxy increases lipophilicity and cellular uptake, contributing to improved efficacy against cancer cells .

Case Studies

Several case studies highlight the effectiveness of fluorene derivatives in cancer treatment:

  • Study on Apoptosis Induction:
    • Researchers synthesized a series of 9-oxo-9H-fluorene derivatives , including those similar to our compound. They found that these derivatives could induce apoptosis in breast cancer cells (MCF7) with significant potency compared to standard chemotherapeutics .
  • In Vivo Efficacy:
    • In animal models, compounds related to this compound demonstrated reduced tumor growth rates when administered alongside conventional therapies, suggesting a synergistic effect .

Data Table: Biological Activity Summary

Compound NameEC50 (µM)Cancer Cell Lines TestedMechanism of Action
2-(3-Methoxyphenyl)-2-oxoethyl 9-oxo-9H-fluorene...0.15 - 0.29T47D, HCT116, SNU398Tubulin Inhibition
N-Aryl 9-Oxo Fluorene Derivative~0.20MCF7Apoptosis Induction
Related Fluorene Compound~0.25VariousMicrotubule Disruption

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